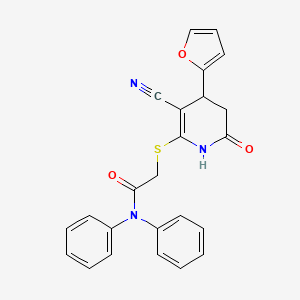

2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide

Description

Properties

IUPAC Name |

2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S/c25-15-20-19(21-12-7-13-30-21)14-22(28)26-24(20)31-16-23(29)27(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,19H,14,16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKBRISNFLIGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl-substituted tetrahydropyridine intermediate. This intermediate is then reacted with a thiol compound to introduce the thioether linkage. The final step involves the acylation of the resulting compound with N,N-diphenylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring and the thioether linkage can be oxidized under specific conditions.

Reduction: The cyano group can be reduced to an amine group using suitable reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan ring and thioether linkage.

Reduction: Amino derivatives of the compound.

Substitution: Substituted products at the cyano group and furan ring.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as an inhibitor of specific enzymes or receptors. Compounds with similar structures have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific applications based on these biological activities.

Anticancer Potential

Research has shown that compounds with similar functional groups often exhibit anticancer properties. The tetrahydropyridine and furan rings are known to interact with various cellular pathways involved in cancer progression. For instance:

- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth or modulate signaling pathways that lead to apoptosis in cancer cells.

- Case Studies : Similar compounds have been evaluated in vitro and in vivo for their anticancer efficacy, showing promising results in reducing tumor size and proliferation rates.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

- Research Findings : Studies have demonstrated that derivatives of diphenylacetamide exhibit significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in experimental models.

- Analgesic Activity : In vivo studies using hot plate models have shown that compounds similar to 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide can provide analgesic effects comparable to standard anti-inflammatory drugs like diclofenac sodium.

Antimicrobial Properties

The presence of the furan and cyano groups suggests potential antimicrobial activity against various pathogens.

- Mechanisms : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Studies : Research has documented the antimicrobial efficacy of similar acetamide derivatives against both Gram-positive and Gram-negative bacteria.

Interaction Studies

Understanding the interactions between this compound and its biological targets is essential for elucidating its mechanism of action:

- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to quantify binding interactions with specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano group and furan ring are key functional groups that interact with biological macromolecules, potentially inhibiting or modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Physicochemical Properties

Comparative data on melting points (m.p.) and molecular weights:

- Key Observations: The diphenylacetamide group in the target compound increases molecular weight compared to analogs with mono-substituted acetamides (e.g., BI81765, Necrostatin-34). Melting points for analogs range from ~230°C () to unspecified values, suggesting that bulkier substituents (e.g., chlorophenyl, distyryl groups) may enhance crystallinity .

Biological Activity

The compound 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a tetrahydropyridine ring, a cyano group, and a furan ring, which contribute to its unique biological activity. The molecular formula is and it has a molecular weight of 398.45 g/mol .

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of tetrahydropyridine have shown significant activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against pathogens .

Anticancer Properties

The compound's structure suggests that it may interact with cellular pathways involved in cancer progression. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could also exhibit similar properties. For instance, benzoxazepine derivatives have shown significant cytotoxicity against solid tumors .

Anti-inflammatory Effects

In vitro studies on related compounds have shown that they can modulate inflammatory responses by affecting cytokine release, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that the compound may possess anti-inflammatory properties as well .

The biological activity of 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The cyano and furan groups may inhibit enzymes involved in cellular signaling pathways.

- Cellular Uptake : The unique structure may facilitate cellular uptake, enhancing its bioactivity.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | Furan ring | Antimicrobial |

| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Thiophene ring | Anticancer |

| 3-Cyano derivatives | Cyano group | Vasorelaxant activity |

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluating the antimicrobial activity of related compounds found that certain derivatives displayed significant inhibition against Gram-positive bacteria .

- Cytotoxicity Assays : In vitro assays showed that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and HCT116 .

- Inflammatory Response Modulation : Research indicated that related compounds could modulate inflammatory cytokines in cultured cells, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including cyclization of tetrahydropyridine cores, thioether formation, and diphenylacetamide coupling. Key parameters include:

- Catalysts : Use of bases (e.g., triethylamine) or transition-metal catalysts for regioselective bond formation .

- Solvents : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

- Temperature control : Maintain 60–80°C during cyclization to minimize side products .

- Monitoring : Track reaction progress via TLC and confirm purity with NMR (¹H/¹³C) and HPLC .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- X-ray crystallography : Resolves 3D atomic arrangements, particularly for the tetrahydropyridine core and thioacetamide linkage .

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., furan protons at δ 7.4–7.6 ppm; cyano group adjacent to the tetrahydropyridine ring) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the thermal stability of this compound for storage and handling?

- Thermogravimetric analysis (TGA) : Measures weight loss under controlled heating to determine decomposition thresholds (e.g., >200°C for stable storage) .

- Differential scanning calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events .

Advanced Research Questions

Q. What experimental approaches can elucidate the biological targets of this compound?

- Computational docking : Screen against kinase or protease databases (e.g., PDB) to predict binding affinity to the tetrahydropyridine-thioacetamide scaffold .

- Enzyme inhibition assays : Test activity against NADPH oxidases or cytochrome P450 isoforms, leveraging the compound’s sulfur and cyano moieties for redox interactions .

- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein stability shifts in treated vs. untreated cells .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Derivatization strategies :

- Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to improve metabolic stability .

- Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the diphenylacetamide moiety to enhance solubility .

- In vitro ADME profiling : Use microsomal stability assays and Caco-2 permeability models to prioritize derivatives .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and compound purity (≥95% by HPLC) .

- Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain variability in potency .

- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions (e.g., furan vs. phenyl substituents) .

Q. How can researchers design experiments to validate the compound’s hypothesized anti-inflammatory activity?

- In vitro models : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- In vivo models : Use murine collagen-induced arthritis, monitoring joint inflammation and cytokine levels .

- Mechanistic studies : Perform Western blotting to assess NF-κB pathway modulation .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test for pairwise comparisons) .

Q. How can researchers address low reproducibility in synthetic yields between laboratories?

- Detailed reaction logs : Document solvent batch purity, humidity, and catalyst age .

- Scale-down validation : Replicate small-scale (mg) reactions before scaling to gram quantities .

- DoE (Design of Experiments) : Optimize variables (e.g., solvent ratio, stirring speed) systematically .

Structural and Mechanistic Insights

Q. What role do the sulfur and cyano groups play in the compound’s reactivity and bioactivity?

- Thioether linkage : Enhances membrane permeability and serves as a hydrogen bond acceptor in target binding .

- Cyano group : Stabilizes the tetrahydropyridine ring via conjugation and participates in π-π stacking with aromatic residues in enzymes .

Q. How can computational modeling predict off-target interactions or toxicity risks?

- Pharmacophore screening : Use tools like Schrödinger’s Phase to avoid overlap with known toxicophores (e.g., reactive quinones) .

- ADMET prediction : Software like ADMETlab 2.0 estimates hepatotoxicity and hERG channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.